

Spectroscopic Characterization of Methyl (2-hydroxyethyl)carbamodithioate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl (2-hydroxyethyl)carbamodithioate

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This technical guide provides a detailed overview of the spectroscopic characterization of **Methyl (2-hydroxyethyl)carbamodithioate**, a dithiocarbamate compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, provides comprehensive experimental protocols for acquiring these spectra, and illustrates the general workflow for synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic characterization of **Methyl (2-hydroxyethyl)carbamodithioate**. These values are predicted based on the known spectral characteristics of dithiocarbamates and analogous organic molecules containing similar functional groups.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Methyl (2-hydroxyethyl)carbamodithioate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.6	Singlet	3H	S-CH ₃
~3.6	Triplet	2H	N-CH ₂ -CH ₂ -OH
~3.8	Triplet	2H	N-CH ₂ -CH ₂ -OH
Variable	Broad Singlet	1H	OH
Variable	Broad Singlet	1H	NH

Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical shifts for OH and NH protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl (2-hydroxyethyl)carbamodithioate**

Chemical Shift (δ) ppm	Assignment
~18	S-CH ₃
~50	N-CH ₂ -CH ₂ -OH
~60	N-CH ₂ -CH ₂ -OH
~200	N-CS ₂

Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data for **Methyl (2-hydroxyethyl)carbamodithioate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch
3200 - 3100	Medium	N-H stretch
2950 - 2850	Medium	C-H stretch (aliphatic)
1550 - 1450	Strong	C-N stretch (thioureide)[1]
1050 - 950	Strong	C=S stretch[1]
~1050	Medium	C-O stretch

Note: The C-N stretching vibration of the thioureide group and the C=S stretching vibration are characteristic and important for the identification of dithiocarbamates.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Methyl (2-hydroxyethyl)carbamodithioate** are provided below.

Synthesis of Methyl (2-hydroxyethyl)carbamodithioate

A general procedure for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, followed by alkylation. For **Methyl (2-hydroxyethyl)carbamodithioate**, the following protocol can be adapted:

- **Formation of the Dithiocarbamate Salt:** To a stirred solution of 2-aminoethanol (1 equivalent) in a suitable solvent (e.g., ethanol, water) cooled in an ice bath, a solution of a base such as sodium hydroxide or potassium hydroxide (1 equivalent) is added. Carbon disulfide (1 equivalent) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours to form the corresponding sodium or potassium (2-hydroxyethyl)carbamodithioate salt.
- **Methylation:** To the solution of the dithiocarbamate salt, methyl iodide (1 equivalent) is added dropwise. The reaction is typically stirred at room temperature overnight.

- **Work-up and Purification:** The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of purified **Methyl (2-hydroxyethyl)carbamodithioate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:** A one-dimensional ^1H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** A one-dimensional ^{13}C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (for ^1H) or the residual solvent peak (for ^{13}C).

Infrared (IR) Spectroscopy

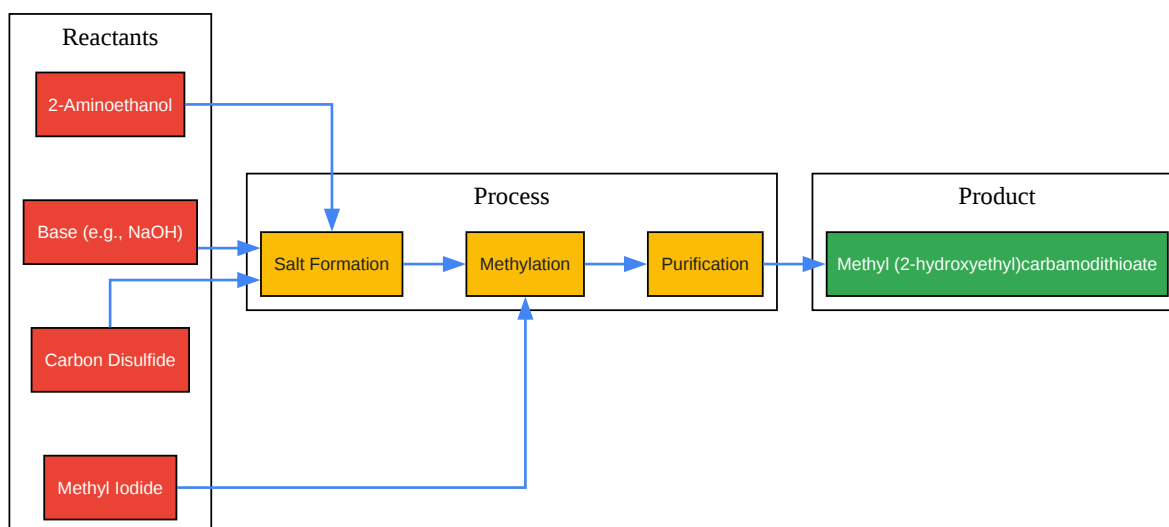
- **Sample Preparation:** A small amount of the liquid sample of **Methyl (2-hydroxyethyl)carbamodithioate** is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- **Spectrum Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.^[2] The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

- **Data Analysis:** The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

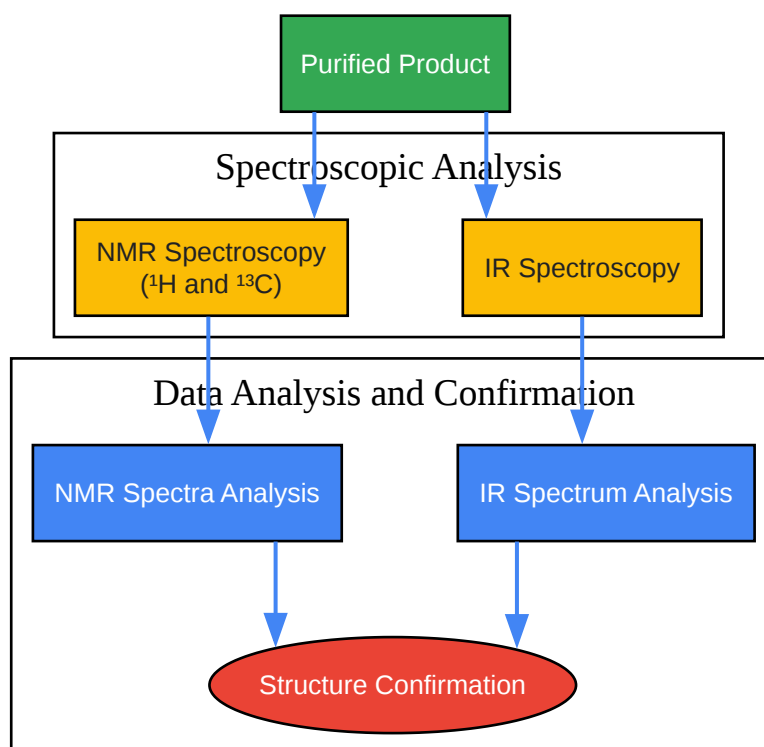
Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and characterization of **Methyl (2-hydroxyethyl)carbamodithioate**.



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Caption: Synthetic workflow for **Methyl (2-hydroxyethyl)carbamodithioate**.



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Caption: Spectroscopic characterization workflow.

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